25F-NBOMe

Description

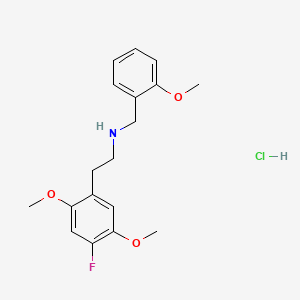

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23ClFNO3 |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |

InChI Key |

KVGRWNBRTQPQAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 25F-NBOMe: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of 25F-NBOMe (2C-F-NBOMe), a potent serotonin (B10506) 5-HT₂ receptor agonist. The information is compiled from peer-reviewed literature and scientific databases to support research and drug development activities.

Chemical Identity and Structure

This compound, systematically named 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a synthetic phenethylamine (B48288). It is the N-(2-methoxybenzyl) derivative of the 2C-F phenethylamine. The addition of the N-benzyl moiety significantly increases its potency at the serotonin 5-HT₂ₐ receptor compared to its parent compound.[1]

Chemical Structure:

Physicochemical and Pharmacological Properties

Quantitative data regarding the physicochemical and pharmacological properties of this compound are summarized below. These properties are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | [1] |

| Molecular Formula | C₁₈H₂₂FNO₃ | [1] |

| Molar Mass | 319.376 g/mol | [1] |

| Canonical SMILES | COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC | [1] |

| InChI Key | DFTJMIFNIHIWAJ-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 3.3 | PubChem |

| pKa (Predicted) | ~9.8 (Based on phenethylamine core) | [2] |

| Aqueous Solubility | Not experimentally determined. Predicted to be low. | - |

Table 2: Pharmacological Properties of this compound at Serotonin (5-HT) Receptors

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Source |

| 5-HT₂ₐ | 3.3 | 16 | 75 | [1] |

| 5-HT₂B | 7.5 | Not Determined | Not Determined | [1] |

| 5-HT₂C (rat) | 43 | 25 | 92 | [1] |

| 5-HT₁B | 6,331 | Not Determined | Not Determined | [1] |

| 5-HT₁D | 5,052 | Not Determined | Not Determined | [1] |

| 5-HT₆ | 80 | Not Determined | Not Determined | [1] |

Key Signaling Pathway and Experimental Workflows

Visual diagrams are provided to illustrate the primary signaling cascade activated by this compound and the general experimental workflow for its synthesis and characterization.

Signaling Pathway

This compound is a potent agonist at the serotonin 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR) primarily linked to the Gq/₁₁ signaling pathway. Activation of this pathway leads to a cascade of intracellular events culminating in an increase in intracellular calcium.

Experimental Workflow

The synthesis, purification, and pharmacological evaluation of this compound follows a structured workflow to ensure compound identity, purity, and activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard practices in medicinal chemistry and pharmacology.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from its precursor, 2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F).

-

Objective: To synthesize this compound hydrochloride.

-

Reaction: Reductive amination of 2C-F with 2-methoxybenzaldehyde, followed by salt formation.

-

Materials:

-

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F)

-

2-methoxybenzaldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether or isopropanol)

-

-

Procedure:

-

Imine Formation: To a solution of 2C-F (1.0 eq) in DCM, add 2-methoxybenzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound freebase. Purify the crude product using column chromatography on silica (B1680970) gel.

-

Salt Formation: Dissolve the purified freebase in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity (Ki)

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human 5-HT₂ₐ receptor.

-

Objective: To determine the binding affinity (Ki) of this compound at the 5-HT₂ₐ receptor.

-

Principle: The assay measures the ability of a test compound (this compound) to compete with a radiolabeled antagonist ([³H]ketanserin) for binding to the receptor.

-

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the recombinant human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin (specific activity >60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Ligand: Ketanserin (10 µM) or Mianserin (10 µM).

-

Test Compound: this compound, serially diluted.

-

96-well microplates, glass fiber filter mats, scintillation cocktail.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add assay components for a final volume of 200 µL per well.

-

Total Binding: Assay buffer, [³H]Ketanserin (final concentration ~1-2 nM), and receptor membrane suspension.

-

Non-specific Binding: Non-specific ligand, [³H]Ketanserin, and receptor membrane suspension.

-

Test Compound: Serial dilutions of this compound, [³H]Ketanserin, and receptor membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Determine the IC₅₀ value of this compound by fitting the competition data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay (EC₅₀ and Eₘₐₓ)

This protocol describes a cell-based functional assay to measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the Gq-coupled 5-HT₂ₐ receptor.

-

Objective: To quantify the agonist activity of this compound at the 5-HT₂ₐ receptor.

-

Principle: Agonist binding to the 5-HT₂ₐ receptor activates the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). This increase is measured using a calcium-sensitive fluorescent dye.

-

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Reference Agonist: Serotonin (5-HT).

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent plate reader with kinetic fluorescence reading and liquid handling.

-

-

Procedure:

-

Cell Plating: Seed the HEK293/5-HT₂ₐ cells into the assay plates at an appropriate density (e.g., 20,000-50,000 cells per well) and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well. Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (5-HT) in a separate compound plate.

-

Signal Detection: Place the cell plate and compound plate into the FLIPR instrument. Initiate the kinetic read, which involves measuring baseline fluorescence for 10-20 seconds, followed by the automated addition of the test compounds and continued measurement for 1-3 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the increase in [Ca²⁺]i. Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the maximal response of the reference agonist, 5-HT.

-

References

The Mechanism of Action of 25F-NBOMe on Serotonin Receptors: A Technical Guide

Disclaimer: As of this review, specific quantitative in vitro binding and functional data for 25F-NBOMe (N-(2-methoxybenzyl)-2,5-dimethoxy-4-fluorophenethylamine) is not available in peer-reviewed scientific literature. This guide synthesizes data from its closely related 4-halogenated and parent analogs to project the likely pharmacological profile of this compound. All presented quantitative data pertains to these analogs, which serve as the best available proxies.

Executive Summary

The N-benzylphenethylamine (NBOMe) series of compounds are potent and selective agonists for the serotonin (B10506) 5-HT₂ subfamily of receptors, with a particularly high affinity for the 5-HT₂A subtype.[1] Activation of the 5-HT₂A receptor is the primary mechanism responsible for the profound psychedelic effects of this class of compounds.[2] Structurally, this compound is the 4-fluoro analog of the 2C-F phenethylamine, with an N-(2-methoxybenzyl) moiety that dramatically increases its affinity and potency at the 5-HT₂A receptor compared to its parent 2C compound.[2] This document outlines the binding profile, functional activity, and downstream signaling pathways associated with the NBOMe class, providing an in-depth technical overview of its mechanism of action for researchers and drug development professionals.

Receptor Binding Profile of NBOMe Analogs

The addition of the N-(2-methoxybenzyl) group significantly enhances the binding affinity of phenethylamines for the 5-HT₂A receptor.[2] The NBOMe compounds, including the halogenated series 25I-, 25B-, and 25C-NBOMe, demonstrate sub-nanomolar to low nanomolar affinity for the 5-HT₂A and 5-HT₂C receptors, establishing them as highly potent ligands.[3][4] Their affinity for the 5-HT₁A receptor is considerably lower.[4]

| Compound | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₁A (Ki, nM) |

| 25I-NBOMe | 0.044 - 0.6[4][5] | 1.03 - 4.6[4][5] | 1800[4] |

| 25C-NBOMe | 1.5 - 8.7[3] | Data not consistently reported | Data not consistently reported |

| 25B-NBOMe | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| 25H-NBOMe | 15.3[6] | Data not consistently reported | Data not consistently reported |

| Table 1: Comparative binding affinities (Ki) of this compound analogs at human serotonin receptors. Data is compiled from multiple studies and methodologies, leading to a range of reported values. |

Functional Activity and Signaling Pathways

NBOMe compounds act as potent, full, or near-full agonists at the 5-HT₂A receptor.[3] The primary signaling cascade initiated by 5-HT₂A receptor activation is the canonical Gαq/G₁₁ pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This Ca²⁺ mobilization is a key measurable outcome in functional assays.[7]

More recent research has also investigated the potential for "biased agonism," where a ligand may preferentially activate one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). While some NBOMe analogs have been explored in this context, the precise bias profile of this compound remains uncharacterized.[5]

References

- 1. 25-NB - Wikipedia [en.wikipedia.org]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: 25F-NBOMe Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the receptor binding affinity and selectivity profile of 25F-NBOMe (2-((4-fluoro-2,5-dimethoxyphenyl)amino)methyl)phenol), a potent serotonergic psychedelic of the NBOMe class. While specific quantitative binding data for this compound is less abundant in publicly accessible literature compared to its analogues (e.g., 25I-NBOMe, 25C-NBOMe), this document synthesizes the available information to present a robust profile. The primary pharmacological target of the NBOMe class is the serotonin (B10506) 5-HT2A receptor, where they act as potent agonists. This guide details the affinity of this compound for this and other receptors, outlines the primary signaling pathways involved, and provides standardized experimental protocols for determining receptor binding affinities.

Introduction

This compound is a synthetic phenethylamine (B48288) and a derivative of the 2C-F psychedelic. The addition of an N-(2-methoxybenzyl) group to the amine of 2C compounds dramatically increases their affinity and potency at the serotonin 5-HT2A receptor. The NBOMe series of compounds are known for their high potency and are active at sub-milligram doses. Understanding the precise receptor interactions of these compounds is crucial for neuropharmacological research and for contextualizing their physiological and psychoactive effects. This guide focuses on the quantitative aspects of this compound's interaction with key central nervous system receptors.

Receptor Binding Affinity and Selectivity Profile of this compound

It is important to note that this compound demonstrates a lower potency as a 5-HT2A receptor agonist by more than an order of magnitude when compared to other well-known NBOMe compounds like 25I-NBOMe and 25B-NBOMe in in-vitro studies.[1]

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of this compound and Comparator NBOMe Compounds

| Compound | 5-HT2A (Ki, nM) | 5-HT2A (EC50, nM) | 5-HT2C (Ki, nM) | 5-HT2C (EC50, nM) |

| This compound | 2.4 | 12 | 1.9 | 3.3 |

| 25I-NBOMe | 0.044 - 0.6[2][3] | 0.76 - 240[2] | 1.03 - 4.6[2] | 2.38 - 88.9[2] |

| 25C-NBOMe | 0.13 | 1.7 | 0.40 | 0.78 |

| 25B-NBOMe | 0.23 | 0.81 | 0.78 | 1.1 |

Data for this compound, 25C-NBOMe, and 25B-NBOMe from Hansen et al. (2014) unless otherwise cited. Data for 25I-NBOMe is compiled from multiple sources and presented as a range to reflect inter-study variability.

The NBOMe class generally exhibits high selectivity for the 5-HT2 family of receptors over other serotonin receptors and monoamine transporters. For instance, the N-2-methoxybenzyl substitution is known to reduce binding affinity for the 5-HT1A receptor.[4] While specific data for this compound at other receptors is limited, the general profile of NBOMe compounds suggests significantly lower affinity for adrenergic, dopaminergic, and histaminergic receptors compared to their high affinity for 5-HT2A receptors.[4]

Signaling Pathways

The primary mechanism of action for this compound, like other NBOMe compounds, is agonism at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway.

Activation of the 5-HT2A receptor by an agonist like this compound leads to a conformational change in the receptor, which in turn activates the associated Gq/11 protein. The activated Gα subunit of the Gq/11 protein then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream cellular targets, leading to the ultimate physiological response.

Experimental Protocols

The determination of receptor binding affinity is most commonly achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with a receptor. The affinity of an unlabeled compound, such as this compound, is typically determined using a competition binding assay.

Radioligand Competition Binding Assay for 5-HT2A Receptor

This protocol provides a generalized framework. Specific details such as radioligand choice, incubation times, and buffer composition should be optimized for the specific experimental setup.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT2A receptor radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

-

Test Compound: this compound hydrochloride of known concentration.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A receptor antagonist (e.g., spiperone (B1681076) or M100907).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Figure 2: Workflow for a Radioligand Competition Binding Assay.

Procedure:

-

Preparation:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

-

Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

-

Prepare the non-specific binding control at a concentration at least 100-fold higher than its Ki.

-

-

Assay Setup:

-

For each concentration of this compound, and for total and non-specific binding, set up triplicate tubes or wells.

-

Total Binding: Add receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Add receptor membranes, radioligand, and the non-specific binding control.

-

Competition: Add receptor membranes, radioligand, and the corresponding dilution of this compound.

-

-

Incubation:

-

Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the average non-specific binding from the average total binding at that concentration.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound is a potent agonist of the 5-HT2A and 5-HT2C receptors, consistent with other members of the NBOMe class. Its primary signaling mechanism is through the Gq/11 pathway, leading to an increase in intracellular calcium. While it is less potent at the 5-HT2A receptor than some of its halogenated counterparts, it still exhibits high affinity in the low nanomolar range. Further research is required to fully elucidate the binding profile of this compound across a broader range of CNS receptors to better understand its selectivity and potential off-target effects. The methodologies outlined in this guide provide a standardized approach for conducting such investigations.

References

In Vitro Pharmacological Profiling of 25F-NBOMe and Related N-Benzylphenethylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylphenethylamine (NBOMe) class of compounds represents a group of potent serotonergic psychedelics. While compounds such as 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe have been extensively studied, the in vitro pharmacological profile of other analogues, including 25F-NBOMe, remains less characterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the in vitro pharmacological profiling of the NBOMe class, using data from well-studied analogues to establish a framework for the investigation of compounds like this compound. The primary molecular target for this class is the serotonin (B10506) 2A (5-HT2A) receptor, where they act as potent agonists.[1][2]

This document outlines the receptor binding affinities and functional activities of key NBOMe compounds, details the experimental protocols for their characterization, and visualizes the primary signaling pathway and a general experimental workflow.

Data Presentation: In Vitro Pharmacology of Representative NBOMe Compounds

The following tables summarize the in vitro pharmacological data for several of the most well-characterized NBOMe compounds. This data is crucial for understanding the structure-activity relationships within this chemical class and serves as a benchmark for the profiling of novel analogues.

Table 1: Receptor Binding Affinities (Ki, nM) of Select NBOMe Compounds

| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1A | α1A Adrenergic |

| 25I-NBOMe | 0.6[3] | 1.91 - 130 | 4.6[3] | 1800[3] | 370[3] |

| 25C-NBOMe | ~2.89[4] | - | - | - | - |

| 25B-NBOMe | 0.5 - 1.7 | 0.5 - 1.7 | 0.5 - 1.7 | - | - |

| 25H-NBOMe | - | - | - | - | - |

Table 2: Functional Potency (EC50, nM) and Efficacy of Select NBOMe Compounds

| Compound | 5-HT2A | 5-HT2C | Efficacy (at 5-HT2A) |

| 25I-NBOMe | 34.70[5] | - | Full Agonist[5] |

| 25C-NBOMe | - | - | Full Agonist[5] |

| 25B-NBOMe | - | - | - |

| 25H-NBOMe | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro pharmacological profiling of NBOMe compounds.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for various receptors, particularly serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control in the assay buffer.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by detecting changes in intracellular calcium levels following receptor activation, particularly for Gq-coupled receptors like 5-HT2A.

Objective: To determine if this compound acts as an agonist at Gq-coupled receptors and to quantify its potency and efficacy.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the receptor of interest (e.g., human 5-HT2A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound) at various concentrations.

-

A reference full agonist for the receptor.

-

A fluorescent plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, add varying concentrations of the test compound to the wells.

-

Signal Detection: Immediately begin kinetic measurement of fluorescence intensity over a period of time (e.g., 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Determine the maximum change in fluorescence for each concentration of the test compound. Plot the response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathway of 5-HT2A Receptor Activation by NBOMe Compounds

The primary mechanism of action for NBOMe compounds is the activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).

Caption: 5-HT2A receptor Gq/11 signaling cascade.

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram illustrates a typical workflow for the in vitro characterization of a novel NBOMe compound.

Caption: In vitro pharmacological profiling workflow.

Conclusion

The in vitro pharmacological profiling of NBOMe compounds reveals them to be highly potent agonists of the 5-HT2A receptor. While comprehensive data for this compound is not yet widely available, the established methodologies and the data from closely related analogues provide a robust framework for its investigation. The provided experimental protocols for radioligand binding and functional assays are foundational for determining the affinity, potency, and efficacy of novel compounds in this class. Understanding the interaction of these molecules with the 5-HT2A receptor and its downstream signaling pathways is critical for both elucidating their mechanism of action and for the development of potential therapeutic agents. Further research into the pharmacology of less-common NBOMe derivatives is essential to fully comprehend the scope of this important class of psychoactive substances.

References

- 1. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical Profile of 25F-NBOMe in Rodent Models: An In-depth Technical Guide

Disclaimer: Direct experimental data on the neurochemical effects of 25F-NBOMe in rodent models is not extensively available in the published scientific literature. This guide synthesizes data from closely related and well-studied N-benzylphenethylamine analogues, primarily 25I-NBOMe and 25B-NBOMe, to project the likely neuropharmacological profile of this compound. The structure-activity relationships within the 25X-NBOMe series suggest a high degree of similarity in their mechanism of action, centered on potent agonism at the serotonin (B10506) 5-HT2A receptor.

Executive Summary

The N-benzylphenethylamine (NBOMe) compounds are a class of potent serotonergic hallucinogens. Their primary mechanism of action is potent, high-efficacy agonism at the serotonin 5-HT2A receptor (5-HT2AR). Activation of this receptor, which is coupled to the Gq/11 signaling cascade, is the initiating event for the downstream neurochemical and behavioral effects observed in rodent models. This includes modulation of key neurotransmitter systems—notably dopamine (B1211576), serotonin, and glutamate (B1630785)—in cortical and subcortical brain regions. The hallucinogenic-like behavioral effects in rodents, such as the head-twitch response (HTR), are directly correlated with 5-HT2A receptor activation. This document provides a comprehensive overview of the receptor binding profiles, effects on neurotransmitter release, and the detailed experimental protocols used to elucidate these properties, drawing from studies on close analogues of this compound.

Receptor Binding Affinity

The defining characteristic of the NBOMe series is a profound affinity and selectivity for the 5-HT2A receptor. The N-(2-methoxybenzyl) substitution dramatically increases affinity compared to the parent 2C-X phenethylamine (B48288) compounds. While specific Ki values for this compound are not available, data from its analogues demonstrate sub-nanomolar to low nanomolar affinity for the 5-HT2A receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of 25I-NBOMe in Rodent and Human Receptors

| Receptor Target | Reported Ki (nM) | Notes |

|---|---|---|

| Serotonin 5-HT2A | 0.044 - 0.6 [1][2] | High-affinity, potent full agonism is the primary mechanism of action. |

| Serotonin 5-HT2C | 1.03 - 4.6[1][2] | High affinity, but generally lower than for 5-HT2A. |

| Serotonin 5-HT1A | ~1800[2] | Significantly lower affinity compared to 5-HT2 subtypes. |

| Adrenergic α1A | ~370[2] | Moderate affinity, may contribute to sympathomimetic effects. |

| Dopamine D1, D2, D3 | 6700, 900, 2100[2] | Low affinity, direct dopaminergic action is minimal. |

Data compiled from studies on 25I-NBOMe. It is anticipated that this compound will exhibit a similar rank order of affinity.

Effects on Neurotransmitter Release

In vivo microdialysis studies in rats have demonstrated that acute administration of NBOMe compounds significantly alters the extracellular concentrations of dopamine (DA), serotonin (5-HT), and glutamate (GLU) in brain regions critical for mood, cognition, and reward. These effects are considered downstream consequences of primary 5-HT2A receptor activation.

Table 2: Summary of In Vivo Microdialysis Data for NBOMe Compounds in Rats

| Compound & Dose (mg/kg, s.c.) | Brain Region | Neurotransmitter | Peak Effect (% Baseline ± SEM) | Reference |

|---|---|---|---|---|

| 25I-NBOMe (3 mg/kg) | Frontal Cortex | Dopamine (DA) | ~450% | [2] |

| Frontal Cortex | Serotonin (5-HT) | ~350% | [2] | |

| Frontal Cortex | Glutamate (GLU) | ~250% (U-shaped curve) | [2] | |

| 25B-NBOMe (0.3 mg/kg) | Frontal Cortex | Dopamine (DA) | ~350% | [3] |

| Striatum | Dopamine (DA) | ~250% | [3] | |

| Nucleus Accumbens | Dopamine (DA) | ~200% | [3] | |

| Striatum | Serotonin (5-HT) | ~200% | [3] | |

| Nucleus Accumbens | Serotonin (5-HT) | ~200% | [3] | |

| Striatum | Glutamate (GLU) | ~250% | [3] |

| | Nucleus Accumbens | Glutamate (GLU) | ~200% |[3] |

Note: The dose-response curves for neurotransmitter release are often complex, with some studies reporting inverted U-shaped or U-shaped responses, suggesting modulation by multiple receptor systems (e.g., 5-HT2C, 5-HT1A) at higher doses.[2]

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway

The principal signaling cascade initiated by this compound and its analogues involves the activation of the Gq protein coupled to the 5-HT2A receptor. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to the compound's psychoactive effects.

Experimental Workflow: In Vivo Microdialysis

The following diagram outlines the typical workflow for assessing the effects of a test compound like this compound on extracellular neurotransmitter levels in a rodent model.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor.

-

Receptor Source: Membranes prepared from rodent frontal cortex tissue or from cell lines (e.g., HEK293) stably expressing the recombinant human 5-HT2A receptor.[4]

-

Radioligand: [³H]ketanserin or a similar selective 5-HT2A antagonist is commonly used. The concentration is typically set near its dissociation constant (Kd) for the receptor (e.g., 1-2 nM).[5]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Procedure:

-

Membrane Preparation: Tissue is homogenized in ice-cold lysis buffer. The homogenate undergoes differential centrifugation to pellet the cell membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined via a BCA or Bradford assay.[6]

-

Assay Setup: The assay is performed in a 96-well plate format.[4]

-

Total Binding: Wells contain receptor membranes, radioligand, and assay buffer.

-

Non-Specific Binding (NSB): Wells contain receptor membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin) to saturate all specific binding sites.

-

Test Compound: Wells contain receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound) across a wide logarithmic range.

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[6]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the free radioligand. Filters are washed multiple times with ice-cold wash buffer.[4][6]

-

Quantification: Scintillation fluid is added to the dried filters, and the radioactivity (in counts per minute, CPM) is measured using a microplate scintillation counter.[4]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the NSB CPM from the total binding CPM.

-

The percentage of specific binding is plotted against the log concentration of the test compound.

-

A non-linear regression (sigmoidal dose-response curve) is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

The IC50 is converted to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

-

In Vivo Microdialysis with HPLC-ECD

This protocol details the measurement of extracellular neurotransmitter levels in the brain of a freely moving rodent.

-

Animal Model: Male Sprague-Dawley or Wistar rats (275-350g) are commonly used.[7]

-

Surgical Procedure:

-

Animals are anesthetized (e.g., isoflurane (B1672236) or ketamine/xylazine) and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted with its tip just above the target brain region (e.g., medial prefrontal cortex, nucleus accumbens shell) using precise stereotaxic coordinates. The cannula is secured to the skull with dental cement and jeweler's screws.

-

Animals are allowed to recover for 5-7 days post-surgery.[7][8]

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (e.g., 2-4 mm active membrane length) is inserted through the guide cannula into the target brain region.

-

The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF: composition typically includes NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, and Na₂HPO₄, pH ~7.4) at a constant, slow flow rate (e.g., 1.5 µL/min).[9][10]

-

The system is allowed to equilibrate for 1-2 hours. Following this, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) until neurotransmitter levels are stable (less than 10% variation over three consecutive samples).[9]

-

The test compound (this compound, dissolved in saline) is administered via a systemic route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.).

-

Dialysate collection continues at the same intervals for 2-3 hours post-administration.

-

-

Sample Analysis (HPLC-ECD):

-

System: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).[11]

-

Column: A C18 reverse-phase column is typically used.[12]

-

Mobile Phase: An acidic buffer solution (e.g., containing monochloroacetic acid, EDTA, and an ion-pairing agent like sodium octylsulfonate) mixed with an organic solvent like acetonitrile.[12]

-

Detection: The ECD working electrode is set at an oxidizing potential (e.g., +550 to +750 mV vs. Ag/AgCl reference electrode) that is optimal for the electroactive monoamines (DA, 5-HT) and their metabolites.[11][12]

-

Quantification: The concentration of each analyte in the dialysate is determined by comparing its peak height or area to that of known concentration standards.

-

-

Data Analysis: Neurotransmitter concentrations in each post-injection sample are expressed as a percentage of the average baseline concentration. Statistical analysis (e.g., ANOVA with repeated measures) is used to determine significant changes over time compared to a vehicle-treated control group.

Conclusion

Based on extensive data from its close analogues, this compound is predicted to be a highly potent 5-HT2A receptor agonist. Its primary neurochemical effect in rodent models is the activation of the Gq/11-PLC signaling pathway, leading to significant downstream modulation of dopaminergic, serotonergic, and glutamatergic systems in key brain circuits. The experimental protocols detailed herein, including radioligand binding assays and in vivo microdialysis, represent the gold-standard methodologies for quantitatively assessing these effects and are essential for the comprehensive pharmacological profiling of novel psychoactive compounds.

References

- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 2. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 11. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Halogenated N-Benzyl Phenethylamines: A Deep Dive into the Structure-Activity Relationships of 25F-NBOMe Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the structure-activity relationships (SAR) of 25F-NBOMe and its halogenated analogs, a class of potent serotonergic psychedelics. Through a detailed examination of their synthesis, receptor binding affinities, and functional activities at the serotonin (B10506) 5-HT2A receptor, this guide offers valuable insights for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

The N-(2-methoxybenzyl)-substituted phenethylamines, commonly known as NBOMes, are a class of synthetic compounds that exhibit high affinity and agonist activity at the serotonin 5-HT2A receptor. The parent compound of the fluorinated series, this compound (also known as 2C-F-NBOMe), and its analogs have been the subject of scientific investigation to understand the intricate molecular interactions that govern their pharmacological effects. This document synthesizes the available quantitative data, outlines detailed experimental methodologies, and visualizes key biological and experimental processes to provide a thorough understanding of the SAR of these compounds.

Data Presentation: Quantitative Structure-Activity Relationships

The following tables summarize the in vitro pharmacological data for a series of this compound analogs, focusing on their binding affinities (pKi) and functional potencies (pEC50) at the human 5-HT2A and 5-HT2C receptors. The data is primarily sourced from the comprehensive study by Hansen et al. (2014), which systematically investigated a large cohort of N-benzyl phenethylamines.[1][2]

Table 1: 5-HT2A and 5-HT2C Receptor Binding Affinities (pKi) of this compound Analogs

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A pKi | 5-HT2C pKi |

| 1a | F | 2-OMe | 7.85 | 6.82 |

| 2a | Cl | 2-OMe | 8.12 | 7.15 |

| 3a | Br | 2-OMe | 8.24 | 7.25 |

| 4a | I | 2-OMe | 8.41 | 7.41 |

| 1b | F | 2-OH | 8.15 | 7.00 |

| 2b | Cl | 2-OH | 8.40 | 7.30 |

| 3b | Br | 2-OH | 8.52 | 7.47 |

| 4b | I | 2-OH | 8.70 | 7.64 |

Table 2: 5-HT2A and 5-HT2C Receptor Functional Potencies (pEC50) and Efficacy (%Emax) of this compound Analogs

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A pEC50 | 5-HT2A %Emax | 5-HT2C pEC50 | 5-HT2C %Emax |

| 1a | F | 2-OMe | 7.64 | 85 | 6.70 | 88 |

| 2a | Cl | 2-OMe | 7.91 | 91 | 7.00 | 92 |

| 3a | Br | 2-OMe | 8.05 | 93 | 7.15 | 95 |

| 4a | I | 2-OMe | 8.22 | 96 | 7.30 | 98 |

| 1b | F | 2-OH | 8.00 | 98 | 6.91 | 99 |

| 2b | Cl | 2-OH | 8.26 | 100 | 7.20 | 100 |

| 3b | Br | 2-OH | 8.40 | 100 | 7.35 | 100 |

| 4b | I | 2-OH | 8.57 | 100 | 7.52 | 100 |

Data presented in the tables are derived from Hansen et al. (2014).[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key in vitro assays used to determine their pharmacological profiles.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is typically achieved through a reductive amination reaction between the corresponding 2C-X phenethylamine (B48288) and 2-methoxybenzaldehyde (B41997).

General Procedure:

-

Starting Materials: 2-(4-Fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F) and 2-methoxybenzaldehyde.

-

Reaction: The 2C-F hydrochloride salt is dissolved in a suitable solvent, such as methanol, and treated with a base (e.g., triethylamine) to liberate the free amine.

-

Aldehyde Addition: 2-methoxybenzaldehyde is added to the reaction mixture.

-

Reduction: A reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, is added portion-wise to the stirred solution.

-

Workup: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final this compound product.

The same general procedure can be applied to synthesize other halogenated analogs by starting with the corresponding 4-chloro (2C-C), 4-bromo (2C-B), or 4-iodo (2C-I) phenethylamine.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of the compounds for the 5-HT2A and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the human 5-HT2A or 5-HT2C receptor.

-

Radioligand: [³H]ketanserin for 5-HT2A and [³H]mesulergine for 5-HT2C.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM mianserin).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assays

These assays are used to measure the functional potency (EC50) and efficacy (Emax) of the compounds as agonists at the 5-HT2A and 5-HT2C receptors.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescent plate reader capable of kinetic reads.

Procedure:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in the dye solution for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of the test compounds to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using the fluorescent plate reader. The Gq-coupled activation of the 5-HT2A/2C receptors leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist like serotonin).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and pathways relevant to the study of this compound analogs.

Synthesis Workflow for this compound.

Experimental Workflow for Radioligand Binding Assay.

5-HT2A Receptor Gq Signaling Pathway.

Conclusion

The structure-activity relationships of this compound analogs at the 5-HT2A receptor are governed by a complex interplay of electronic and steric factors. The data presented herein demonstrates that substitution at the 4-position of the phenethylamine ring and modifications to the N-benzyl moiety significantly impact both binding affinity and functional potency. This in-depth guide, with its detailed data tables, experimental protocols, and clear visualizations, serves as a valuable resource for the scientific community engaged in the research and development of novel serotonergic compounds. A thorough understanding of the SAR of this class of molecules is crucial for the design of new chemical probes and potential therapeutic agents with tailored pharmacological profiles.

References

The Dawn of a New Psychedelic Era: A Technical Guide to the Discovery and History of N-Benzylphenethylamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and core scientific principles of N-benzylphenethylamines, a class of potent serotonergic compounds that have significantly impacted psychedelic research. From their chemical origins to their intricate interactions with neural signaling pathways, this document provides a comprehensive overview for professionals in the fields of pharmacology, neuroscience, and drug development.

A Serendipitous Discovery: From 2C-X to the NBOMe Series

The story of N-benzylphenethylamines is intrinsically linked to the pioneering work of Dr. Alexander Shulgin, who first synthesized and popularized the 2C-x family of psychedelic phenethylamines. These compounds, detailed in his seminal work "PiHKAL (Phenethylamines I Have Known and Loved)," laid the groundwork for future explorations into the structure-activity relationships of serotonergic agonists. For years, it was a commonly held belief in medicinal chemistry that N-alkylation of phenethylamines with simple substituents like methyl or ethyl groups resulted in a significant decrease in psychedelic activity.

This paradigm shifted dramatically in the early 1990s. In 1994, a research group led by Richard A. Glennon published a pivotal study that would forever alter the landscape of psychedelic pharmacology. Their work revealed that the substitution of the primary amine of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with a benzyl (B1604629) group led to a remarkable increase in binding affinity for the serotonin (B10506) 2A (5-HT2A) receptor. The first of these novel compounds to be described was 25B-NB, or N-benzyl-4-bromo-2,5-dimethoxyphenethylamine.

Further research, notably from the laboratory of Dr. David E. Nichols, expanded upon this discovery. It was found that the addition of a methoxy (B1213986) group to the ortho position of the N-benzyl ring dramatically amplified this effect, leading to the creation of the highly potent "NBOMe" series. This structural modification was a game-changer, producing compounds with sub-nanomolar affinity for the 5-HT2A receptor, orders of magnitude more potent than their 2C-x precursors. The most well-known members of this series include 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. These compounds have since become invaluable tools for probing the function of the 5-HT2A receptor and have also emerged as potent and controversial recreational substances.

Quantitative Pharmacological Data

The defining characteristic of N-benzylphenethylamines is their high affinity and potency at the 5-HT2A receptor. The following tables summarize key quantitative data for some of the most studied compounds in this class.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| 25I-NBOMe | 0.044 - 0.6 | 1.03 - 4.6 | [1] |

| 25B-NBOMe | 0.5 | 6.2 - 10 | [2] |

| 25C-NBOMe | 0.68 | 0.69 | [3] |

Table 1: Receptor Binding Affinities (Ki) of Selected N-Benzylphenethylamines. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Reference |

| 25I-NBOMe | 0.76 - 240 | 2.38 - 88.9 | [1] |

| 25B-NBOMe | ~40 | - | [4] |

| 25C-NBOMe | 265 | 47.2 | [3] |

Table 2: Functional Potencies (EC50) of Selected N-Benzylphenethylamines. Lower EC50 values indicate higher potency in functional assays, such as calcium mobilization.

Key Experimental Protocols

The synthesis and pharmacological evaluation of N-benzylphenethylamines rely on a set of core experimental methodologies.

Synthesis via Reductive Amination

The most common and efficient method for the synthesis of N-benzylphenethylamines is reductive amination.[1] This two-step, one-pot reaction involves the formation of an imine intermediate from the condensation of a phenethylamine (B48288) with a substituted benzaldehyde (B42025), followed by the in-situ reduction of the imine to the corresponding secondary amine.

Materials:

-

Substituted phenethylamine (e.g., 2C-I)

-

Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde)

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the phenethylamine in the anhydrous solvent under an inert atmosphere.

-

Add the substituted benzaldehyde to the solution and stir for a period to allow for the formation of the imine intermediate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent to the cooled solution. The choice of reducing agent can influence the reaction's selectivity and yield. Sodium triacetoxyborohydride (B8407120) is often favored for its mildness and selectivity.

-

Allow the reaction to warm to room temperature and continue stirring until the reduction is complete, as indicated by TLC.

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

-

The crude product can be purified by column chromatography or by crystallization of a salt form (e.g., hydrochloride).

Caption: Workflow for the synthesis of N-benzylphenethylamines.

5-HT2A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.[5][6]

Materials:

-

Cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

-

Radioligand (e.g., [3H]ketanserin)

-

Test compound (N-benzylphenethylamine)

-

Non-specific binding control (e.g., unlabeled ketanserin (B1673593) or mianserin)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

In a 96-well filter plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding: Add cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

The data is then analyzed to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying its ability to stimulate the 5-HT2A receptor-mediated production of inositol (B14025) phosphates, a key second messenger in the Gq/11 signaling pathway.[7][8]

Materials:

-

Cells expressing the human 5-HT2A receptor (e.g., PC12 or HEK293 cells)

-

[3H]myo-inositol

-

Test compound (N-benzylphenethylamine)

-

Lithium chloride (LiCl) solution

-

Dowex anion-exchange resin

-

Scintillation counter

Procedure:

-

Culture the cells in 24-well plates and label them overnight with [3H]myo-inositol, which is incorporated into cellular phosphoinositides.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with a LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).

-

Neutralize the samples and apply them to columns containing Dowex anion-exchange resin.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high-salt buffer.

-

Measure the radioactivity of the eluate using a scintillation counter.

-

The data is then plotted to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) can be determined.

The 5-HT2A Receptor Signaling Pathway

N-benzylphenethylamines exert their profound psychoactive effects primarily through their action as potent agonists at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.[6]

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated alpha subunit of Gq/11 then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability and gene expression, which are thought to underlie the perceptual and cognitive alterations characteristic of psychedelic drugs. Further downstream, this pathway can also engage other signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2.[9]

References

- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 2. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fungifun.org [fungifun.org]

- 9. researchgate.net [researchgate.net]

Preclinical Toxicology and Safety Assessment of 25F-NBOMe: An In-depth Technical Guide

Disclaimer: Publicly available preclinical toxicology and safety assessment data specifically for 25F-NBOMe are scarce. This guide provides a comprehensive overview based on data from closely related N-benzylphenethylamine (NBOMe) analogues, particularly the halogenated compounds 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. The toxicological profile of this compound is anticipated to be similar to these compounds due to structural analogy, but direct experimental evidence is lacking.

Introduction

N-(2-methoxybenzyl)phenethylamines (NBOMes) are a series of potent synthetic hallucinogens derived from the 2C family of phenethylamines.[1][2] The addition of an N-benzyl group significantly enhances their affinity and potency, particularly at the serotonin (B10506) 5-HT2A receptor, which is the primary target mediating their psychedelic effects.[1][2][3] The 25X-NBOMe series, where 'X' denotes a halogen at the 4-position of the phenethylamine (B48288) ring, has been associated with numerous cases of severe intoxication and fatalities.[4][5] This technical guide synthesizes the available preclinical data on the toxicology and safety of the NBOMe class to provide a framework for researchers, scientists, and drug development professionals.

Pharmacodynamics and Receptor Binding Profiles

The primary mechanism of action for NBOMe compounds is potent agonism at the serotonin 5-HT2A receptor.[6] However, they also exhibit affinity for other serotonin receptor subtypes and, to a lesser extent, adrenergic and dopamine (B1211576) receptors, contributing to their complex and often unpredictable toxicological profile.[5]

Table 1: Receptor Binding Affinities (Ki, nM) of Selected NBOMe Compounds

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Adrenergic α1A | Dopamine D2 | Reference(s) |

| 25I-NBOMe | 0.044 - 0.6 | 1.03 - 4.6 | >500 | 370 | 900 | [7][8] |

| 25B-NBOMe | 0.5 | 6.2 | >200-fold selectivity | - | - | [9] |

| 25C-NBOMe | - | - | - | - | - | - |

Note: Data for 25C-NBOMe and other specific receptor affinities are less consistently reported in preclinical studies.

The high affinity for the 5-HT2A receptor is responsible for the hallucinogenic effects, while interactions with 5-HT2C and adrenergic receptors are thought to contribute to stimulant-like and cardiovascular adverse effects.[7][10]

In Vitro Toxicology

Preclinical in vitro studies have demonstrated the cytotoxic potential of NBOMe compounds in various cell lines, suggesting mechanisms of cellular damage that may underlie their toxicity.

Table 2: In Vitro Cytotoxicity of NBOMe Compounds

| Compound | Cell Line | Endpoint | EC50/IC50 | Key Findings | Reference(s) |

| 25C-NBOMe | SH-SY5Y, PC12, SN4741 (neuronal) | Cell Viability | IC50: 62-89 µM | More potent than methamphetamine in reducing cell viability. Involves activation of MAPK/ERK and inhibition of Akt pathways. | [7][11] |

| 25C-NBOMe, 25D-NBOMe | H9c2 (cardiomyocytes) | Cell Viability | - | Reduced cell viability and downregulated the expression of the cardioprotective enzyme PAK1. | [7] |

| 25B-NBOMe | Primary rat cortical cultures | Neuronal Activity | - | Decreased spontaneous neuronal firing and burst rate. | [11] |

These studies indicate that NBOMe compounds can induce neuronal and cardiac cell death, providing a potential explanation for the neurotoxicity and cardiotoxicity observed in vivo and in clinical cases of overdose.

In Vivo Toxicology and Safety Pharmacology

Animal studies have been crucial in characterizing the systemic toxicity and behavioral effects of the NBOMe series. These studies often reveal a narrow therapeutic index and a high potential for severe adverse effects.

Acute Toxicity

Acute toxicity studies have reported significant adverse effects, including sympathomimetic and serotonergic toxidromes.

Table 3: Acute In Vivo Effects of NBOMe Compounds in Rodents

| Compound | Species | Route | Dose Range | Observed Effects | Reference(s) |

| 25I-NBOMe | Mice | i.p. | 0.1 - 1 mg/kg | Increased reaction time, disrupted prepulse inhibition. | [12][13] |

| 25I-NBOMe | Rats | s.c. | 0.3 - 10 mg/kg | Increased extracellular dopamine, serotonin, and glutamate (B1630785) in the frontal cortex; induced head-twitch response. | [8] |

| 25B-NBOMe | Rats | - | - | Increased levels of glutamate, serotonin, dopamine, and acetylcholine (B1216132) in various brain regions. | [9] |

| 25H-NBOMe, 25I-NBOMe, 25B-NBOMe | Mice | i.p. | 0.001 - 10 mg/kg | Impaired sensorimotor responses. | [14] |

| 25CN-NBOMe | Rats | s.c. | 0.2 - 5 mg/kg | Reduced locomotor activity, increased anxiety, impaired sensorimotor gating, hypothermia. LD50 estimated at 200 mg/kg. | [15] |

Cardiovascular Effects

A significant concern with NBOMe compounds is their potential for cardiovascular toxicity, including tachycardia, hypertension, and potentially life-threatening cardiac events.

In vivo studies with 25I-NBOMe in rats have shown that intravenous administration can lead to electrocardiogram (ECG) abnormalities.

Behavioral Effects

Preclinical behavioral studies in rodents are used to assess the hallucinogenic potential and other central nervous system effects of these compounds. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.

Pharmacokinetics and Metabolism

The metabolism of NBOMe compounds is complex and can contribute to their toxicity. They undergo extensive first-pass metabolism in the liver.[7]

The primary metabolic pathways for NBOMes include:

-

O-demethylation: Removal of methyl groups from the methoxy (B1213986) substituents.

-

N-dealkylation: Removal of the N-benzyl group.

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Glucuronidation: Conjugation with glucuronic acid for excretion.

The involvement of cytochrome P450 enzymes, particularly CYP2D6, appears to be significant in the detoxification of these compounds. Inhibition of these enzymes could potentially lead to increased toxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: H9c2 cardiomyocytes or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the NBOMe compound for a specified duration (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

In Vivo Microdialysis for Neurotransmitter Level Assessment

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, nucleus accumbens).

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the NBOMe compound.

-

Neurochemical Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with an appropriate detector.[8]

Head-Twitch Response (HTR) Assay

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Drug Administration: Mice are administered the test compound (NBOMe) or vehicle via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

Observation: Following administration, individual mice are placed in an observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

-

Data Analysis: The total number of head twitches is recorded for each animal, and dose-response curves are generated.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The primary signaling cascade initiated by NBOMe binding to the 5-HT2A receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the hallucinogenic effects.

References

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 8. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Pharmacokinetics and Metabolism of 25F-NBOMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and scientific professionals only. 25F-NBOMe is a potent synthetic psychoactive substance and its use can be dangerous.

Introduction

This compound, or 2-(4-fluoro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a potent synthetic hallucinogen of the NBOMe class. These compounds are derivatives of the 2C family of phenethylamines and are characterized by their high affinity and agonist activity at the serotonin (B10506) 5-HT2A receptor. Understanding the pharmacokinetics and metabolism of this compound is crucial for the development of analytical detection methods, for understanding its toxicological profile, and for potential therapeutic applications of related compounds. This technical guide provides a comprehensive overview of the current scientific knowledge on the pharmacokinetics and metabolism of this compound, drawing on data from related NBOMe compounds where specific information for the 25F analogue is not available.

Pharmacokinetics

Currently, there is a significant lack of published quantitative pharmacokinetic data specifically for this compound in any species, including humans. However, based on studies of structurally similar NBOMe compounds such as 25I-NBOMe and 25B-NBOMe, a general pharmacokinetic profile can be inferred.

NBOMe compounds are known to undergo extensive first-pass metabolism, leading to low oral bioavailability.[1] This is why common routes of administration for recreational use include sublingual, buccal, and insufflation, which bypass the gastrointestinal tract and liver to a certain extent.

Table 1: Inferred Pharmacokinetic Parameters of this compound (Based on Analogues)

| Parameter | Inferred Value/Characteristic | Rationale/Source Analogue |

| Bioavailability (Oral) | Very low | Extensive first-pass metabolism observed for 25I-NBOMe.[1] |

| Onset of Action | 15–120 minutes | Typical onset for insufflated or sublingual administration of NBOMe compounds. |

| Duration of Action | 4–10 hours | Dependent on the route of administration, similar to 25I-NBOMe. |

| Metabolism | Primarily hepatic | Major site of metabolism for most xenobiotics, including other NBOMe compounds.[2][3] |

| Excretion | Primarily renal (as metabolites) | The primary route of elimination for metabolites of other NBOMe compounds. |

Metabolism

The metabolism of this compound has not been explicitly studied, but extensive research on other NBOMe compounds provides a strong basis for predicting its metabolic fate. The metabolism of these compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[2][3]

The main metabolic transformations observed for NBOMe compounds include: